2-Tert-butylpyrrolidine
Description
Properties
IUPAC Name |
2-tert-butylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2,3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJZUYFOSMJZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402020 | |
| Record name | 2-tert-butylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180258-82-6 | |
| Record name | 2-(1,1-Dimethylethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180258-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-butylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The dihydropyrrole precursor undergoes regioselective hydride attack at the α,β-unsaturated imine moiety. NaBH₄ (2.0 eq) in methanol at 20°C for 2 hours achieves complete conversion, with subsequent HCl treatment precipitating the product. Critical parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Methanol | Polar protic medium enhances hydride delivery |
| Temperature | 20°C | Prevents over-reduction |
| Stoichiometry | 2.0 eq NaBH₄ | Ensures full substrate consumption |
| Quenching Agent | 1.0M HCl in ether | Selective protonation of amine |
The method affords this compound hydrochloride in 49% isolated yield after recrystallization.
Structural Characterization
¹H NMR (400 MHz, d₄-MeOH) analysis confirms the pyrrolidine structure: δ 3.35–3.2 (m, 3H, N-CH₂), 2.12–1.95 (m, 3H, ring CH₂), 1.04 (s, 9H, tert-butyl). The absence of vinylic protons at δ 5–6 ppm verifies successful saturation of the dihydropyrrole system.
Organolithium Addition to 3-Oxo-3,4-Dihydro-2H-Pyrrole 1-Oxides
Nitrone intermediates derived from 3-oxo-3,4-dihydro-2H-pyrrole 1-oxides enable the installation of tert-butyl groups via organolithium reagents (Scheme 2).
Nitrone Synthesis and Functionalization
Heating tert-leucine with dimethyl fumarate and diethylketone in toluene via a Dean-Stark apparatus produces pyrrolidine-3,4-diesters (73% yield), which undergo LiAlH₄ reduction and Na₂WO₄/H₂O₂ oxidation to generate nitrone 24 . Treatment with butyllithium (BuLi) in benzene at 60°C induces nucleophilic addition, yielding 5-(tert-butyl)-5-butyl-2,2-diethyl-3-oxopyrrolidin-1-oxyl (18 ) in 61% yield after chromatographic purification.
Limitations and Side Reactions
Competing dimerization via radical recombination occurs upon thermal decomposition of 18 , producing alkoxyamine 20 and dimer 21 when heated with TEMPO (Scheme 3). This side reaction underscores the necessity for low-temperature handling and anaerobic conditions during organolithium additions.
Domino Three-Component Assembly Using Tert-Leucine
A scalable one-pot synthesis combines tert-leucine, dimethyl fumarate, and diethylketone in a toluene/DMF mixture, exploiting aza-Michael addition and cyclocondensation (Scheme 4).
Reaction Optimization
Key variables influencing the diastereomeric ratio of pyrrolidine-3,4-diesters (23a,b ) include:
| Variable | Optimal Value | Effect on Diastereomer Ratio |
|---|---|---|
| Solvent System | Toluene/DMF (1:1) | Enhances imine formation rate |
| Temperature | Reflux (110°C) | Accelerates cyclization |
| Dean-Stark Trap | Enabled | Removes H₂O, shifting equilibrium |
Exhaustive LiAlH₄ reduction of 23a,b followed by oxidative workup furnishes this compound derivatives, though final deprotection steps require further optimization.
Industrial Applications and Process Considerations
This compound hydrochloride finds application as a polymerization inhibitor in styrene processing, where it synergizes with quinone methide retarders and amine stabilizers to prevent thermal polymerization. Industrial scale-up favors the NaBH₄ route due to:
-
Compatibility with standard hydrogenation infrastructure
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Avoidance of pyrophoric organometallics
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Simplified purification via hydrochloride salt precipitation
Recent patent literature (WO2024064515A1) highlights emerging interest in continuous-flow adaptations of the domino assembly method, potentially addressing batch-to-batch variability in diastereomer ratios .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxides, which are stable free radicals.
Reduction: Reduction reactions can convert nitroxides back to amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of nitroxides.
Reduction: Regeneration of the amine form.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
Chemical Research
2-Tert-butylpyrrolidine serves as a building block in organic synthesis. It is particularly useful for:
- Synthesis of Complex Organic Molecules : The compound can be modified to create various derivatives used in different chemical processes.
- Enzyme Inhibition Studies : It is employed in research to study enzyme interactions, particularly as an inhibitor or modulator affecting enzyme activity .
Pharmaceutical Applications
The compound has shown promise in the development of pharmacologically active compounds:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Research indicates that this compound derivatives may act as precursors for DPP-IV inhibitors, which are relevant in diabetes treatment.
- Asymmetric Synthesis : Its derivatives are utilized in asymmetric synthesis, aiding the production of enantiomerically pure pharmaceuticals.
Biomedical Research
In biomedical contexts, this compound and its derivatives are used as:
- Molecular Probes : Nitroxides derived from this compound are employed as spin labels in biophysical studies, providing insights into molecular dynamics and interactions .
- MRI Contrast Agents : The lipophilic nature of certain nitroxide derivatives allows their use in designing lipid nanoparticles for MRI applications .
Case Study 1: DPP-IV Inhibitors Development
A study focused on synthesizing various this compound derivatives demonstrated their potential as DPP-IV inhibitors. The research highlighted the structure-activity relationship (SAR) indicating that modifications at certain positions significantly enhanced inhibitory activity against DPP-IV.
Case Study 2: Enzyme Interaction Studies
In a series of experiments, researchers utilized this compound to investigate its role in enzyme inhibition. The findings revealed that the steric hindrance provided by the tert-butyl group influenced binding affinity and selectivity towards specific enzymes, thereby affecting their catalytic activity.
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to this compound, highlighting their structural characteristics and unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methylpyrrolidine | Methyl group at position 1 | Less sterically hindered compared to tert-butyl |
| 3-Tert-butylpyrrolidine | Tert-butyl group at position 3 | Alters biological activity compared to position 2 |
| N-Methyl-2-pyrrolidinone | Methyl substitution on nitrogen | Different solubility and reactivity patterns |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Tert-butylpyrrolidine with structurally related pyrrolidine and pyridine derivatives, emphasizing substituent effects, synthetic strategies, and functional properties.
2-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine
- Structure : A fused bicyclic system combining pyrrolidine and pyridine rings, with a tert-butyl group at the 2-position .
- Key Differences: The fused aromatic system enhances planarity and conjugation compared to the monocyclic this compound. Applications: Such fused systems are often used in medicinal chemistry as kinase inhibitors or fluorescent probes due to their extended π-systems .
- Synthesis: Not detailed in the evidence, but similar compounds often employ transition-metal-catalyzed cyclization or cross-coupling reactions.
(2S,4R)-1-Benzyl-4-(tert-Butyldimethylsiloxy)pyrrolidine-2-carboxamide
- Structure : A disubstituted pyrrolidine with a tert-butyldimethylsiloxy (TBS) group at the 4-position and a benzyl-carboxamide moiety at the 2-position .
- Key Differences :
- The TBS group serves as a protecting group for alcohols, enabling selective functionalization during multi-step syntheses.
- Chirality at C2 and C4 introduces stereochemical complexity, critical for asymmetric catalysis or drug design.
- Synthetic Method: Synthesized via HATU-mediated coupling of enaminoketones and pyrrolidine precursors, followed by chromatographic purification .
5-Ethyl 2-Methyl 4-(4-(tert-Butyl)phenyl)-3,3-dicyano-pyrrolidine-2,5-dicarboxylate
- Structure: A highly substituted pyrrolidine with ester, cyano, and aryl groups .
- Key Differences: Multiple electron-withdrawing groups (cyano, ester) increase ring strain and polarity, altering solubility and reactivity. Physical Data: Melting point = 168–170°C; characterized by IR (ν = 2250 cm⁻¹ for CN) and MS (m/z = 487.2) .
- Applications : Such polyfunctionalized pyrrolidines are intermediates in the synthesis of bioactive molecules or materials.
4-tert-Butyl-2-(4-tert-butyl-2-pyridyl)pyridine
- Structure : A pyridine dimer with tert-butyl groups at both the 4- and 2-positions .
- Key Differences: The pyridine rings confer rigidity and basicity, contrasting with the flexible pyrrolidine scaffold. Molecular Weight: 268.4 g/mol; higher than monocyclic pyrrolidines due to dual pyridine units .
- Safety : Requires standard handling precautions for pyridine derivatives, including ventilation and PPE .
Research Findings and Trends
Biological Activity
2-Tert-butylpyrrolidine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, studies on its efficacy, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a tert-butyl group at the second position. This bulky substituent significantly influences the compound's steric properties, which can affect its interactions with biological targets.
The mechanism of action for this compound involves several key interactions:
- Hydrogen Bonding : The compound can form hydrogen bonds with various biomolecules, which may enhance its binding affinity to specific receptors or enzymes.
- Hydrophobic Interactions : The tert-butyl group contributes to hydrophobic interactions that can stabilize the compound's binding to lipid membranes or hydrophobic pockets in proteins.
- Steric Effects : The size of the tert-butyl group can influence the spatial arrangement during molecular interactions, potentially affecting the selectivity and efficacy of the compound against different biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, showing promising results as a potential antimicrobial agent. In vitro studies have demonstrated its ability to inhibit bacterial growth, suggesting its utility in developing new antibiotics.
Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways. The compound's ability to selectively target cancer cells while sparing normal cells presents an attractive profile for further investigation in cancer therapeutics.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Study 1 : A study published in MDPI examined the synthesis and biological evaluation of pyrrolidine derivatives, including this compound. The results indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
- Study 2 : Another research article focused on the anticancer effects of this compound. The study found that treatment with this compound resulted in decreased viability of various cancer cell lines, with mechanisms involving cell cycle arrest and increased levels of reactive oxygen species (ROS) being implicated .
Comparative Analysis
A comparative analysis between this compound and other related compounds reveals distinct differences in biological activity:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Hydrogen bonding, hydrophobic interactions |
| 2-Butylpyrrolidine | Moderate | Limited | Similar mechanisms but less steric hindrance |
| Pyrrolidine | Low | Minimal | Lacks bulky substituents affecting binding |
Q & A
Basic: What are the established synthetic routes for 2-Tert-butylpyrrolidine, and how can purity be optimized?
Answer:
Synthesis typically involves alkylation of pyrrolidine with tert-butyl halides under basic conditions. Key steps include:
- Reagent selection: Use anhydrous solvents (e.g., THF) to minimize hydrolysis of tert-butyl halides.
- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate) is standard. Purity (>98%) is confirmed via HPLC or GC-MS .
- Purity optimization: Recrystallization from ethanol at low temperatures enhances crystalline yield. Monitor by H NMR for residual solvents or unreacted starting materials .
Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?
Answer:
- NMR spectroscopy: H and C NMR confirm the tert-butyl group (δ ~1.2 ppm for H; δ ~25-30 ppm for C) and pyrrolidine backbone (δ ~2.5–3.5 ppm for H) .
- Mass spectrometry: High-resolution ESI-MS or EI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 156.2) .
- X-ray crystallography: Resolves steric effects of the tert-butyl group on pyrrolidine ring conformation .
Advanced: What computational models explain the steric and electronic effects of the tert-butyl group on pyrrolidine reactivity?
Answer:
- DFT studies: Calculate energy barriers for iminium ion formation (e.g., N-protonation of this compound). The tert-butyl group increases steric hindrance, reducing nucleophilic attack at the nitrogen center .
- Exchange equilibria: Thermodynamic studies (e.g., Gibbs free energy) compare iminium ion stability with other pyrrolidine derivatives. Substituent effects are quantified using Hammett parameters .
- MD simulations: Predict solvent accessibility and conformational flexibility in catalytic applications .
Advanced: How should researchers address contradictions in experimental data involving this compound?
Answer:
Contradictions often arise from:
- Variable sensitivity of analytical markers (e.g., NMR vs. MS detection limits).
- Replicate variability: Biological vs. technical replicates (e.g., batch-dependent purity in synthesis) .
Methodological resolution: - Perform sensitivity analysis using Monte Carlo simulations to quantify uncertainty contributors (e.g., calibration range, operator skill).
- Cross-validate results with orthogonal techniques (e.g., IR spectroscopy + X-ray diffraction) .
Advanced: What strategies optimize this compound’s use in asymmetric catalysis?
Answer:
- Chiral derivatization: Introduce enantiopure auxiliaries (e.g., Boc-protected proline) to enhance stereocontrol .
- Solvent screening: Polar aprotic solvents (e.g., DCM) stabilize transition states in organocatalytic cycles.
- Kinetic profiling: Monitor reaction progress via in-situ FTIR to identify rate-limiting steps influenced by steric bulk .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Gloves, goggles, and fume hoods are mandatory due to potential skin/eye irritation .
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
- Storage: Under nitrogen at 2–8°C to prevent oxidation .
Advanced: How does this compound compare to other pyrrolidine derivatives in drug discovery?
Answer:
- Bioavailability: The tert-butyl group improves lipophilicity (logP ~2.1) but may reduce aqueous solubility.
- Target selectivity: In silico docking studies (e.g., AutoDock Vina) reveal steric clashes with flat binding pockets, favoring helical or loop-rich targets .
- Metabolic stability: Cytochrome P450 assays show slower oxidation compared to methyl-substituted analogs .
Advanced: What experimental and theoretical approaches resolve ambiguities in pyrrolidine ring conformation?
Answer:
- Variable-temperature NMR: Identifies ring puckering dynamics (e.g., envelope vs. twist conformers) .
- Torsional potential calculations: Map energy minima for tert-butyl group orientation relative to the ring plane .
- Comparative crystallography: Analyze Cambridge Structural Database entries for steric trends in related compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
